Demethylchromomycin A3

Description

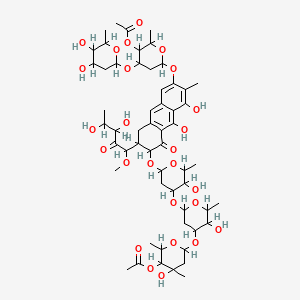

Demethylchromomycin A3 is a demethylated derivative of Chromomycin A3, a member of the chromomycin family of aureolic acid-type antitumor antibiotics. Chromomycins are characterized by a polycyclic aglycone core conjugated to oligosaccharide chains, which mediate DNA binding via Mg²⁺-dependent interactions in the minor groove . This compound is structurally distinguished by the absence of one or more methyl groups compared to Chromomycin A3, likely altering its DNA-binding affinity, pharmacokinetics, and cytotoxicity. This modification may occur in the sugar moiety or aglycone region, as seen in related analogs like Demethylchromomycin A2, which lacks an oxygen atom in its structure .

Properties

CAS No. |

86917-64-8 |

|---|---|

Molecular Formula |

C56H80O26 |

Molecular Weight |

1169.2 g/mol |

IUPAC Name |

[6-[[6-[4-[4-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C56H80O26/c1-20-33(78-39-18-36(52(25(6)74-39)76-27(8)58)81-37-15-32(60)46(63)22(3)71-37)14-30-12-29-13-31(53(70-11)51(68)45(62)21(2)57)54(50(67)43(29)49(66)42(30)44(20)61)82-40-17-34(47(64)24(5)73-40)79-38-16-35(48(65)23(4)72-38)80-41-19-56(10,69)55(26(7)75-41)77-28(9)59/h12,14,21-26,31-32,34-41,45-48,52-55,57,60-66,69H,13,15-19H2,1-11H3 |

InChI Key |

LKAAYCHLHTYRFV-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)C(=C4C(=C3C)O)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)C(=C4C(=C3C)O)O)O)O |

Synonyms |

demethylchromomycin A3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Cytotoxicity

Modifications significantly impact antitumor potency:

- Chromomycin A3 : IC₅₀ = 260 pM against HCC44 NSCLC cells, attributed to its intact pentyl side chain and acetylated sugars, which stabilize DNA interactions .

- This compound : Expected reduced potency due to demethylation, analogous to Chromomycin A2 (IC₅₀ = 0.780 µM against HCC44), which lacks side-chain rigidity .

DNA Binding and Selectivity

- Chromomycin A3 binds GC-rich DNA sequences via Mg²⁺-coordinated interactions, forming rigid complexes .

- Demethylation likely disrupts hydrogen bonding or van der Waals contacts, reducing binding affinity. For example, carboxylate-terminated analogs (e.g., Chromomycin A2 derivatives) show 100-fold lower activity due to electrostatic repulsion with DNA phosphate backbones .

- Methyl esterification (e.g., analog 3a) restores partial activity (IC₅₀ = 56 nM ), confirming the critical role of neutral side chains .

Mechanistic Insights and Therapeutic Implications

- Side-Chain Engineering : The pentyl side chain in Chromomycin A3 enhances DNA complex rigidity. Truncation or demethylation reduces this effect, as seen in this compound and Chromomycin A2 .

- Sugar Modifications : Acetylation and methylation in the oligosaccharide chain influence solubility and target specificity. Deacylated analogs exhibit reduced cytotoxicity, suggesting that hydrophilic groups are vital for membrane permeability .

- Toxicity Profile: this compound may offer improved selectivity over non-tumor cells, similar to Mithramycin SDK, which shows minimal toxicity to fibroblasts .

Q & A

Q. How should researchers report conflicting data on this compound’s cytotoxicity in primary vs. cancer cells?

- Methodological Answer :

- Clearly define cell origins (e.g., donor demographics for primary cells) and culture conditions in supplementary tables.

- Perform RNA profiling to identify differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes.

- Disclose potential conflicts of interest, such as compound sourcing from commercial vendors vs. in-house synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.